Veratril
Overview
Description
Veratril, also known as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, is an organic compound with significant applications in various fields of science and industry. It is a derivative of veratrole and is structurally related to benzil. This compound is known for its interesting chemical and physical properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Veratril can be synthesized through several methods. One common synthetic route involves the reduction of veratraldehyde. The process typically includes the following steps:
Methylation of Vanillin: Vanillin is methylated to produce veratraldehyde.
Reduction of Veratraldehyde: Veratraldehyde is then reduced to veratryl alcohol.
Oxidation to this compound: Veratryl alcohol is oxidized to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific solvents are often used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: Veratril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form veratraldehyde.
Reduction: It can be reduced back to veratryl alcohol.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air, oxygen, and catalysts like ruthenium supported on γ-alumina or silica.
Reduction: Reducing agents such as hydrogen and catalysts like RANEY-nickel are used.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: Veratraldehyde
Reduction: Veratryl alcohol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Veratril has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: this compound is studied for its role in the degradation of lignin by white-rot fungi.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of various chemicals and materials, including cyclotriveratrylene, which is used in host-guest chemistry.
Mechanism of Action
The mechanism of action of veratril involves its interaction with specific enzymes and molecular targets. For instance, in the degradation of lignin, this compound acts as a substrate for lignin peroxidase, an enzyme produced by white-rot fungi. The enzyme oxidizes this compound, facilitating the breakdown of lignin into smaller, more manageable molecules. This process involves hydrogen bonding interactions and hydrophobic interactions with specific amino acids in the enzyme’s active site.
Comparison with Similar Compounds
Veratril is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Veratrole: A related compound with similar properties but different reactivity.
Benzil: Structurally similar but with different chemical properties and applications.
Veratryl Alcohol: A precursor and reduction product of this compound with distinct applications.
This compound’s uniqueness lies in its ability to undergo specific reactions and its role in lignin degradation, making it a valuable compound in both scientific research and industrial applications.
Biological Activity
Veratril, a compound with the chemical formula C₁₈H₁₉NO₄, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits its biological activity through several mechanisms:
- Enzymatic Interactions : this compound acts as a substrate for lignin-degrading enzymes produced by white-rot fungi. Specifically, it interacts with lignin peroxidase, facilitating the breakdown of lignin into simpler molecules through oxidation processes involving hydrogen bonding and hydrophobic interactions with amino acids in the enzyme's active site.
- Antibacterial Properties : Studies have indicated that this compound possesses antibacterial activity against specific bacterial strains. Its structural analogs have also been investigated for pharmacological properties including anti-inflammatory and analgesic effects.
- Cardiotoxic Effects : Research on Veratrum alkaloids, closely related to this compound, has highlighted potential cardiotoxic effects. These effects are attributed to inhibition of sodium channels (Na V1.5), leading to symptoms such as bradycardia and hypotension. The severity of these effects correlates with alkaloid concentrations in blood and urine .
Case Studies
Several case studies have demonstrated the biological activity of this compound:
- Lignin Degradation : A study focused on the role of this compound in lignin degradation by white-rot fungi showed that its presence significantly enhanced the enzymatic breakdown of lignin, suggesting its potential application in bioremediation and waste management.
- Antibacterial Activity : In vitro studies revealed that this compound exhibited significant antibacterial activity against certain strains of bacteria. The compound's effectiveness was compared to standard antibiotics, showing promising results that warrant further exploration in clinical settings.
- Cardiotoxicity Assessment : A clinical case series evaluated patients exposed to Veratrum alkaloids (including jervine and protoveratrine) and documented symptoms such as nausea and muscle weakness. The study provided insights into the relationship between alkaloid concentration and clinical outcomes, emphasizing the need for careful monitoring in therapeutic applications .
Data Tables
The following table summarizes key findings from various studies on this compound's biological activity:
Study Focus | Methodology | Key Findings |
---|---|---|
Lignin Degradation | Enzymatic assays with white-rot fungi | Enhanced degradation rates observed with this compound presence |
Antibacterial Activity | In vitro bacterial assays | Significant antibacterial effects against specific strains |
Cardiotoxicity | Clinical case series | Correlation between alkaloid concentration and severity of symptoms |
Properties
IUPAC Name |
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPWPTYBCCEVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280410 | |
Record name | Veratril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554-34-7 | |
Record name | Veratril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Veratril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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